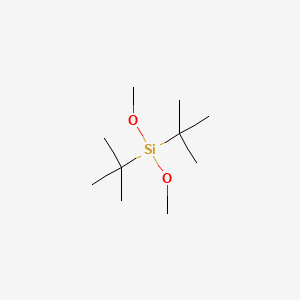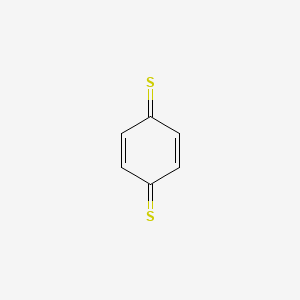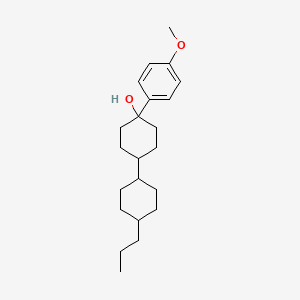
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate: is a chemical compound characterized by its unique structure, which includes a decyl chain, a cyclopentenone ring, and an octenoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate typically involves the esterification of 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopentenone ring to a cyclopentanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, cyclopentanol derivatives.
Substitution: Amides, different esters.
Wissenschaftliche Forschungsanwendungen
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites, which can interact with enzymes or receptors in biological systems. The cyclopentenone ring may also play a role in modulating biological activity through its electrophilic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Butyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Hexyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
Uniqueness
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter alkyl chains. This structural variation can lead to differences in its applications and effectiveness in various fields.
Eigenschaften
| 82302-77-0 | |
Molekularformel |
C23H38O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
decyl 8-(5-oxocyclopenten-1-yl)oct-4-enoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-11-14-20-26-23(25)19-13-10-8-9-12-16-21-17-15-18-22(21)24/h8,10,17H,2-7,9,11-16,18-20H2,1H3 |
InChI-Schlüssel |
JQXRUWWPMSFMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCC=CCCCC1=CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)



![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
